
1,3-Dimethoxy-2,4,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-2,4,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, featuring two methoxy groups and three methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,3-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. Another method includes the reaction of 2,4,5-trimethylphenol with dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethoxy-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or trifluoroperacetic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1,3-dimethoxy-2,4,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy groups activate the benzene ring towards electrophilic attack .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethylbenzene (Mesitylene): Similar structure but lacks methoxy groups.
1,2,4-Trimethylbenzene (Pseudocumene): Different substitution pattern on the benzene ring.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different substitution pattern.
Uniqueness: 1,3-Dimethoxy-2,4,5-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. The methoxy groups enhance its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions .
Eigenschaften
CAS-Nummer |
59968-27-3 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1,3-dimethoxy-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)9(3)11(13-5)8(7)2/h6H,1-5H3 |
InChI-Schlüssel |
MUVGPKFVOVVZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


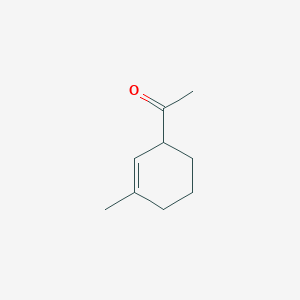
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)



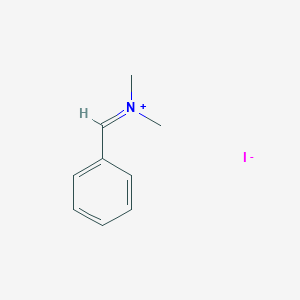
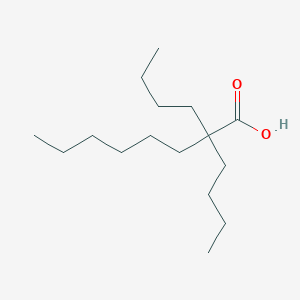

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
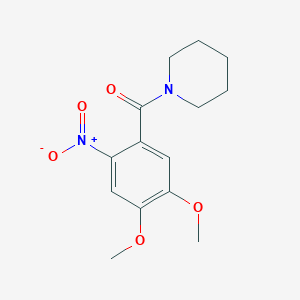
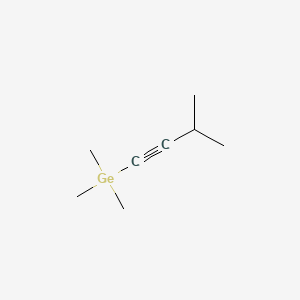
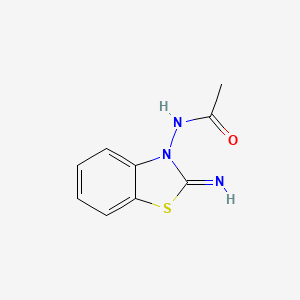
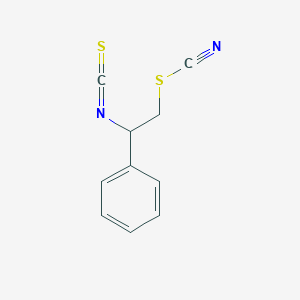
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
